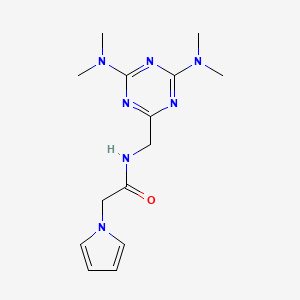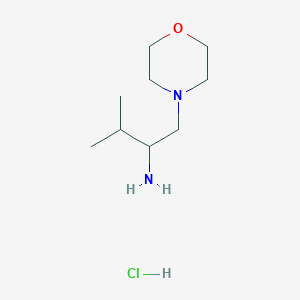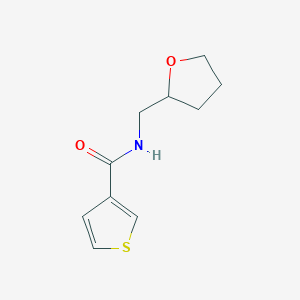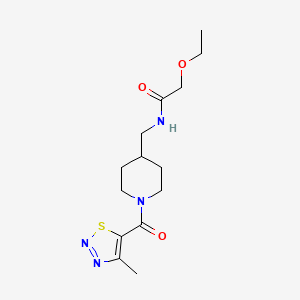![molecular formula C21H14Cl2N2OS B2485618 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine CAS No. 477862-31-0](/img/structure/B2485618.png)
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a] pyrimidines were synthesized using chloroacetic acid, sodium acetate, and benzaldehyde reactions with 3,4-dihydro-2(H)-pyrimidone. This process typically results in high yields, showcasing the efficiency of synthesis methods for such compounds (Mobinikhaledi et al., 2008).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives, such as the ones synthesized through various chemical reactions, often displays significant planarity with exceptions for certain atoms, as revealed by X-ray diffraction analysis. This structural characteristic implies a delocalized π-electron system contributing to the stability and reactivity of these molecules (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including chlorination and nucleophilic substitution, to produce compounds with potential biological activities. For example, chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines leads to the synthesis of 4-chlorothieno[2,3-d]pyrimidines, which can further react with amines to produce 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines with significant antifungal activities (Konno et al., 1989).
Applications De Recherche Scientifique
Antifungal Activities
Thieno[2,3-d]pyrimidine derivatives, including compounds similar to 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine, have been synthesized and evaluated for their antifungal activities. These compounds have shown potential effectiveness against various fungal infections, such as Rice blast, Sheath blight, and Cucumber powdery mildew, indicating their potential use in agricultural and pharmaceutical applications (Konno et al., 1989).
Nonlinear Optical (NLO) Properties
Studies on thieno[2,3-d]pyrimidine derivatives, including phenyl pyrimidine derivatives, have revealed significant nonlinear optical (NLO) properties. These properties suggest potential applications in optoelectronics and high-tech applications, contributing to the development of advanced materials for electronic devices (Hussain et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent antimicrobial and anti-inflammatory agents. This indicates their potential application in developing new pharmaceutical compounds for treating infections and inflammatory conditions (Tolba et al., 2018).
Antioxidant Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives with 1,3,4-oxadiazole tags has demonstrated significant radical scavenging and antioxidant activity. This suggests their potential use in creating compounds that could mitigate oxidative stress, contributing to therapeutic applications in diseases associated with oxidative damage (Kotaiah et al., 2012).
Potential in Chemotherapy
Pyrimidine derivatives, a key component of these compounds, have been reported for their potential application in chemotherapy, specifically in treating Acquired Immune Deficiency Syndrome (AIDS). This highlights their significance in developing new therapeutic agents for critical health conditions (Ajani et al., 2019).
Synthesis and Characterization
Extensive research has been done on the synthesis and characterization of various thieno[2,3-d]pyrimidine derivatives. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including drug development and material science (Bakhite et al., 2003).
Propriétés
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-17-8-3-14(12-18(17)23)13-26-16-6-4-15(5-7-16)21-24-10-9-19(25-21)20-2-1-11-27-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFXTWIEWYXHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)


![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)
